molecular formula C8H14O2 B3264901 (Z)-4-Heptenoic acid methyl ester CAS No. 39924-30-6

(Z)-4-Heptenoic acid methyl ester

Cat. No. B3264901
CAS RN: 39924-30-6
M. Wt: 142.2 g/mol
InChI Key: CVDVXDORDMZHRW-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-4-Heptenoic acid methyl ester” is a type of methyl ester. Methyl esters are mono-alkyl esters of long-chain fatty acids derived from vegetable oils or animal fats . They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .


Synthesis Analysis

Methyl esters are typically prepared by acid-catalyzed reactions with methanol, a process known as transesterification . The reaction involves a glyceride with methanol in the presence of a catalyst, typically a strong base or a strong acid . Industrial methyl formate, a type of methyl ester, is usually produced by combining methanol and carbon monoxide (carbonylation) .


Molecular Structure Analysis

The molecular structure of “(Z)-4-Heptenoic acid methyl ester” can be represented by the formula RCOOCH3, where R is any alkyl group . The molecular weight is usually obtainable, and this is an important piece of information for identification purposes .


Chemical Reactions Analysis

Esters, including methyl esters, undergo various reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

Methyl esters have various physical and chemical properties. They have a specific gravity of 0.87-0.90 g/cm3, a viscosity of 1.9-6.0 mm2/s, and a flashpoint of 130-170°C . Methyl esters have a high content of fatty acid unsaturated esters (>89%) . They are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .

Mechanism of Action

The mechanism of action for the formation of methyl esters involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Safety and Hazards

The safety data sheet for methyl esters indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation . They are also suspected of causing genetic defects and cancer . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions in the study of methyl esters include the development of new methods for pinpointing the double and triple bonds in fatty acids . This is important because the biological functions of lipids are often linked to the specific arrangement of multiple bonds in their FA chains . Another area of interest is the exploration of the unique biological effects of lipids with unusually arranged double bonds and triple bonds, and their potential use in medicine .

properties

IUPAC Name

methyl (Z)-hept-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVXDORDMZHRW-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-Heptenoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-Heptenoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(Z)-4-Heptenoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Z)-4-Heptenoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(Z)-4-Heptenoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(Z)-4-Heptenoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(Z)-4-Heptenoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.